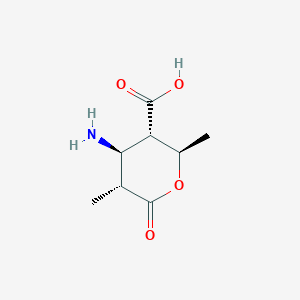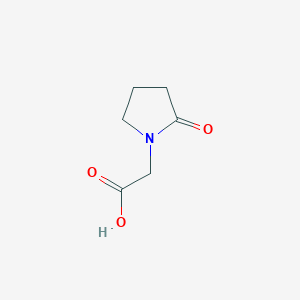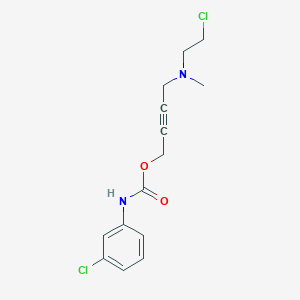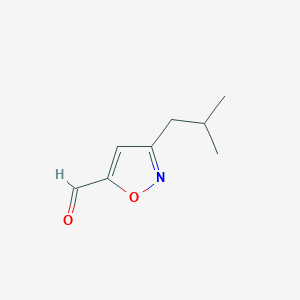
3-Isobutylisoxazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutylisoxazole-5-carbaldehyde (IBX) is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IBX is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool for synthetic chemists. In
Mecanismo De Acción
The mechanism of action of 3-Isobutylisoxazole-5-carbaldehyde involves the transfer of oxygen atoms to a substrate. 3-Isobutylisoxazole-5-carbaldehyde acts as a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones. The reaction mechanism involves the formation of an intermediate, which is then oxidized to the final product.
Efectos Bioquímicos Y Fisiológicos
3-Isobutylisoxazole-5-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Isobutylisoxazole-5-carbaldehyde can induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, 3-Isobutylisoxazole-5-carbaldehyde has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isobutylisoxazole-5-carbaldehyde has several advantages as a reagent for lab experiments. It is a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones without the use of harsh reagents. Additionally, 3-Isobutylisoxazole-5-carbaldehyde is relatively stable and can be stored for long periods of time. However, 3-Isobutylisoxazole-5-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can cause it to decompose.
Direcciones Futuras
There are several future directions for the research and development of 3-Isobutylisoxazole-5-carbaldehyde. One potential direction is the investigation of its potential as a cancer treatment. Additionally, 3-Isobutylisoxazole-5-carbaldehyde could be further explored as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds. Finally, the development of new synthetic methods for 3-Isobutylisoxazole-5-carbaldehyde could lead to the production of more efficient and cost-effective reagents for organic synthesis.
Métodos De Síntesis
The synthesis of 3-Isobutylisoxazole-5-carbaldehyde involves the reaction of 2-bromoacetophenone with isobutylamine, followed by oxidation with potassium permanganate. This reaction yields 3-Isobutylisoxazole-5-carbaldehyde as a yellow crystalline solid. The reaction can be performed using a variety of solvents, including ethanol, acetone, and water.
Aplicaciones Científicas De Investigación
3-Isobutylisoxazole-5-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and medicinal chemistry. 3-Isobutylisoxazole-5-carbaldehyde can be used as a mild oxidizing agent in organic synthesis, allowing for the conversion of alcohols to aldehydes and ketones. Additionally, 3-Isobutylisoxazole-5-carbaldehyde has been used as a catalyst in a variety of reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. In medicinal chemistry, 3-Isobutylisoxazole-5-carbaldehyde has been investigated as a potential drug candidate for the treatment of cancer and other diseases.
Propiedades
Número CAS |
121604-55-5 |
|---|---|
Nombre del producto |
3-Isobutylisoxazole-5-carbaldehyde |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4-6H,3H2,1-2H3 |
Clave InChI |
YHRHPINZMZZSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NOC(=C1)C=O |
SMILES canónico |
CC(C)CC1=NOC(=C1)C=O |
Sinónimos |
5-Isoxazolecarboxaldehyde, 3-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
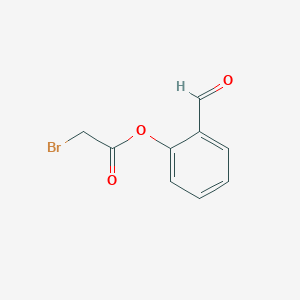
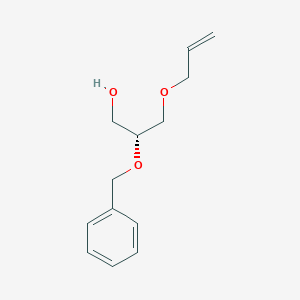
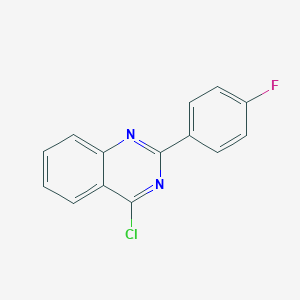
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
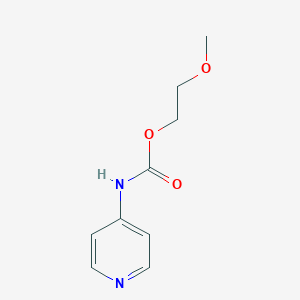
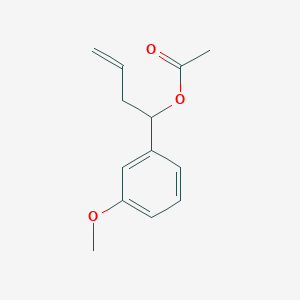
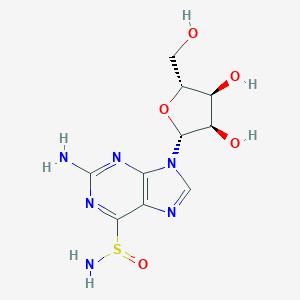
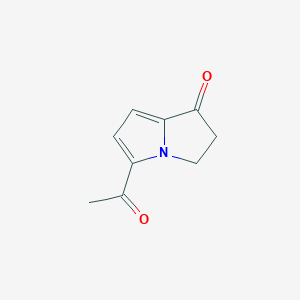
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
